CID 139034445
Description
CID 139034445 is a chemical compound registered in the PubChem database. The lack of direct references to this compound in the evidence precludes a detailed introduction. This highlights a critical gap in accessible peer-reviewed literature or experimental studies for this compound.
Properties
IUPAC Name |
(1S,18R,25S,29S)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19NO2S2/c34-31-25-23-19-12-6-7-13-20(19)24(26(25)32(35)33(31)18-10-2-1-3-11-18)29-27(23)30-28(37-29)21-14-16-8-4-5-9-17(16)15-22(21)36-30/h1-15,23-26H/t23-,24+,25+,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMSTHBKYOHKKO-KEVKATSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=C4SC7=C6SC8=CC9=CC=CC=C9C=C87 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)[C@@H]3[C@H](C2=O)[C@@H]4C5=CC=CC=C5[C@H]3C6=C4SC7=C6SC8=CC9=CC=CC=C9C=C87 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
While CID 139034445 lacks direct evidence, insights can be drawn from analogous compounds discussed in the provided materials. Below is a structured comparison based on functional, structural, and pharmacological features of related CIDs:
Structural Analogues
The evidence includes structural comparisons of compounds with similar backbones or functional groups. For example:
- Betulin-derived inhibitors (e.g., CID 72326, CID 64971) share a triterpenoid scaffold, which is critical for interactions with steroid transporters like those involving taurocholic acid (CID 6675) and DHEAS (CID 12594) .
- Nrf2 inhibitors (e.g., ChEMBL1724922, ChEMBL1711746) have structural overlaps with CID 46907796, emphasizing sulfonamide or heterocyclic moieties for target binding .

Functional Analogues
- Substrates and Inhibitors of Transporters :
- Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are bile acid derivatives with sulfated or conjugated side chains, enabling substrate specificity for hepatic transporters .
- Inhibitors like ginkgolic acid 17:1 (CID 5469634) and BSP (CID 5345) rely on hydrophobic interactions and aromatic systems for competitive inhibition .
Pharmacological Analogues
Compounds such as irbesartan (CID 3749) and troglitazone (CID 5591) demonstrate how structural features (e.g., tetrazole rings, thiazolidinedione groups) correlate with therapeutic roles (antihypertensive, antidiabetic) .
Data Tables
Table 1: Structural and Functional Comparison of Selected CIDs
Research Findings and Limitations
- Key Trends: Hydrophobic interactions and conjugated systems dominate substrate-inhibitor specificity in transporter proteins . Structural rigidity (e.g., triterpenoids) enhances binding affinity but reduces solubility .
- Gaps in Evidence: No direct data on this compound’s synthesis, bioactivity, or mechanism. Limited overlap between this compound and the compounds analyzed (e.g., betulin derivatives, Nrf2 inhibitors).
Q & A
Basic Research Question: How can researchers systematically determine the physicochemical properties of CID 139034445 to establish foundational data for further studies?
Methodological Answer:
Begin with spectroscopic characterization (e.g., NMR, FT-IR, and mass spectrometry) to identify functional groups and molecular structure. Pair this with chromatographic techniques (HPLC, GC) to assess purity and stability under varying conditions (temperature, pH). Use computational tools like density functional theory (DFT) to predict properties such as solubility and reactivity. Ensure reproducibility by repeating experiments across multiple batches and validating results against established databases (e.g., PubChem, SciFinder) .
Basic Research Question: What experimental design principles should guide initial investigations into the biological activity of this compound?
Methodological Answer:
Adopt a phased approach:
- In vitro assays: Prioritize cell-line specificity (e.g., cancer vs. normal cells) and dose-response curves to establish IC₅₀ values.
- Control variables: Include positive/negative controls and account for solvent effects (e.g., DMSO cytotoxicity).
- Sample size: Use power analysis to determine statistically significant group sizes, minimizing Type I/II errors .
- Feasibility: Align assay protocols with available resources (equipment, reagents) to avoid overambitious designs .
Advanced Research Question: How should researchers resolve contradictions in experimental data related to this compound’s mechanism of action?
Methodological Answer:
Employ triangulation :
- Methodological triangulation: Cross-validate findings using orthogonal techniques (e.g., enzymatic assays vs. molecular docking simulations).
- Data-source triangulation: Compare results from independent labs or public datasets to identify systemic biases .
- Theoretical triangulation: Reconcile discrepancies by revisiting hypotheses (e.g., whether off-target effects explain inconsistent binding affinities) .
Document all anomalies and conduct sensitivity analyses to assess robustness .
Advanced Research Question: What strategies can elucidate the compound’s interaction with non-canonical biological targets, given conflicting in silico predictions?
Methodological Answer:
- Kinetic studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics.
- Proteome-wide profiling: Apply affinity purification mass spectrometry (AP-MS) to identify unexpected interactors.
- Computational refinement: Iteratively update docking models using experimental data to improve predictive accuracy .
Basic Research Question: How to conduct a rigorous literature review to identify knowledge gaps about this compound?
Methodological Answer:
- Database mining: Use PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound NOT review" to exclude secondary sources).
- Citation tracking: Follow reference chains from seminal papers to map historical and recent trends .
- Gap analysis: Categorize findings into established, contested, and unexplored domains, focusing on understudied aspects (e.g., metabolic pathways) .
Advanced Research Question: How can theoretical frameworks explain contradictions between observed in vivo efficacy and in vitro model limitations?
Methodological Answer:
- Principal contradiction analysis: Identify the dominant factor (e.g., bioavailability) influencing disparities .
- Multi-scale modeling: Integrate pharmacokinetic/pharmacodynamic (PK/PD) models to simulate in vivo conditions (e.g., tissue penetration, enzyme metabolism).
- Iterative hypothesis testing: Refine models using experimental feedback loops (e.g., adjusting diffusion coefficients based on microdialysis data) .
Basic Research Question: What safety and ethical protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Safety Data Sheet (SDS) compliance: Follow hazard controls (ventilation, PPE) as outlined in analogous compounds’ SDS .
- Ethical review: Submit protocols to institutional biosafety committees (IBCs) for risk assessment, particularly for in vivo studies .
Advanced Research Question: How can multi-disciplinary approaches address challenges in synthesizing this compound derivatives with enhanced specificity?
Methodological Answer:
- Convergent synthesis: Collaborate with organic chemists to optimize reaction pathways (e.g., microwave-assisted synthesis for yield improvement).
- High-throughput screening (HTS): Partner with computational biologists to prioritize derivatives based on ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.
- Interdisciplinary validation: Combine X-ray crystallography (structural biology) and machine learning (cheminformatics) to predict structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

